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Cyanine5 amine

Cat. No.: B13780818
M. Wt: 653.8 g/mol
InChI Key: ATDODHVIKOGGOS-UHFFFAOYSA-N
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Description

Significance of Cyanine5 Amine in Advanced Research Tool Development

The importance of this compound lies in its ability to be covalently linked to various biomolecules, such as proteins, peptides, and nucleic acids, through its reactive primary amine group. broadpharm.com This process, known as bioconjugation, allows researchers to tag specific targets with a fluorescent label, enabling their detection and tracking within complex biological systems. The resulting fluorescent probes are instrumental in developing sophisticated assays and imaging techniques. Cy5 is a far-red fluorescent dye, a characteristic that is particularly advantageous for in vivo imaging and applications where low fluorescence background is critical. lumiprobe.combroadpharm.com Its compatibility with common fluorescence instrumentation further enhances its utility in the lab. medkoo.com

Evolution of Cyanine (B1664457) Dye Chemistry for Targeted Research Applications

The history of cyanine dyes dates back to their discovery in 1856. nih.gov Initially used as photographic sensitizers to increase the spectral range of photographic emulsions, their application in biological research is a more recent development. britannica.com The evolution of cyanine dye chemistry has been driven by the need for brighter, more stable, and spectrally diverse fluorophores. creative-diagnostics.com Early cyanine dyes were often limited by their photo-instability. nih.gov Modern synthetic methods have led to the development of more robust and versatile cyanine derivatives, including those with functional groups like amines, which allow for targeted labeling of specific biomolecules. nih.govresearchgate.net This has paved the way for their widespread use in cutting-edge research areas such as fluorescence microscopy, flow cytometry, and in vivo imaging. tocris.com The ability to tailor the structure of cyanine dyes has enabled the creation of probes with specific properties, such as improved water solubility and reduced aggregation, further expanding their applicability. aatbio.com

Interactive Data Table: Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Excitation Max (nm)Emission Max (nm)Quantum YieldExtinction Coefficient (M⁻¹cm⁻¹)
This compound653.86466620.2250,000
Cyanine5.5 amine753.96737070.2209,000
Cyanine 5, SE753.886496660.2250,000
Sulfo-Cyanine5 amine740.97----

Note: Data is compiled from various sources and may vary slightly between different suppliers and measurement conditions. broadpharm.combroadpharm.commedkoo.comrndsystems.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H54Cl2N4O B13780818 Cyanine5 amine

Properties

IUPAC Name

6-[6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N4O.2ClH/c1-37(2)30-20-13-15-22-32(30)41(5)34(37)24-10-8-11-25-35-38(3,4)31-21-14-16-23-33(31)42(35)29-19-9-12-26-36(43)40-28-18-7-6-17-27-39;;/h8,10-11,13-16,20-25H,6-7,9,12,17-19,26-29,39H2,1-5H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDODHVIKOGGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Functionalization

Modular Synthetic Routes to Cyanine5 Amine Derivatives

Modular synthetic strategies offer a versatile and efficient approach to creating a diverse range of this compound derivatives. These methods allow for the systematic assembly of the dye from distinct building blocks, facilitating the introduction of various functional groups.

Multi-Step Synthesis Approaches

Multi-step synthesis is a common strategy for preparing complex Cyanine5 derivatives, including those with amine functionalities. acs.orgresearchgate.netnih.gov This approach involves the sequential construction of the cyanine (B1664457) dye core, followed by the introduction or modification of functional groups.

A conventional method involves the stepwise condensation of two nucleophilic aza-heterocycles with a polyene-chain precursor. acs.org A typical synthesis starts with a commercially available indolenine derivative, which is N-alkylated to introduce a reactive handle, such as a carboxylic acid. acs.orgnih.gov This is followed by the formation of a hemicyanine intermediate by reacting the functionalized indolium salt with a malonaldehyde dianilide derivative. acs.orgnih.gov Finally, condensation with a second, different indolenium moiety yields the asymmetric Cyanine5 dye. acs.org

One of the key advantages of a multi-step, modular approach is the ability to introduce sensitive functional groups in the final steps of the synthesis. acs.orgresearchgate.net This strategy prevents the degradation of these groups, which might occur under the harsh conditions, such as high temperatures, required in the initial steps of dye core formation. acs.org For instance, a carboxylic acid group can be introduced early in the synthesis and later converted to an amine-reactive N-hydroxysuccinimide (NHS) ester or coupled with an amine-containing molecule. acs.orgrsc.org

A detailed synthetic pathway can be illustrated by the preparation of a heterobifunctional Cyanine5 dye. acs.orgresearchgate.net The synthesis commences with the N-alkylation of an indolenine derivative with a molecule containing a protected functional group. This is followed by the formation of the asymmetric cyanine dye structure. The protecting group is then removed, and the desired functional group, such as an amine, is introduced or unmasked. acs.org This method allows for the large-scale production of diverse Cyanine5 derivatives. acs.orgtsscience.co.kr

The purification of the intermediates and the final product is a critical aspect of multi-step synthesis. Techniques like high-performance liquid chromatography (HPLC) are often employed to ensure the purity of the synthesized dyes. researchgate.netrsc.org The pH- and functional group-dependent solubility of asymmetric cyanine dyes can also be exploited for purification, sometimes deferring chromatographic purification until the final step. acs.orgresearchgate.net

One-Step Derivatization Strategies

One-step derivatization strategies provide a more direct method for functionalizing Cyanine5 dyes. nih.gov These methods typically start with a commercially available, pre-formed Cyanine5 core that already possesses a reactive group, which is then converted to the desired functionality in a single reaction. nih.gov

For example, a common starting material is Cyanine5 NHS ester. nih.gov This amine-reactive compound can be directly reacted with a molecule containing a primary amine to introduce a new functional group. A specific application of this is the reaction of Cy5 NHS ester with a diamine, such as ethylenediamine, to produce "Cy5-amine". nih.gov This reaction must be carefully controlled to favor the formation of the asymmetric product over the symmetric one. nih.gov

Another one-step approach involves reacting Cy5 NHS ester with a primary or secondary amine that also contains a thiol-reactive group, such as methanethiosulfonylethylamine (MTSEA) or piperazinylethylmaleimide (PEM), to directly yield a thiol-reactive Cy5 derivative. nih.gov While this method is efficient, a significant drawback is the need for rigorous purification to remove any unreacted Cy5 NHS ester, which could lead to non-specific labeling of amine groups on target biomolecules. nih.gov

One-pot synthesis methods, sometimes under microwave irradiation and solvent-free conditions, have also been explored for the synthesis of cyanine dye precursors, offering a rapid and environmentally friendly alternative. umich.eduresearchgate.net

Design Principles for Heterobifunctional Cyanine5 Dyes

Heterobifunctional Cyanine5 dyes are powerful tools in biological research, as they possess two different reactive groups. acs.orgresearchgate.net This dual functionality allows for the cross-linking of different molecules or the attachment of the dye to a biomolecule while leaving a second functional group available for further reactions. acs.orgresearchgate.net The design of these dyes is based on the strategic incorporation of various functional groups onto the cyanine scaffold.

Amine-Reactive Group Integration (e.g., NHS Esters)

The most common strategy for creating amine-reactive Cyanine5 dyes is the incorporation of an N-hydroxysuccinimide (NHS) ester. acebiolab.cominterchim.frinterchim.fr NHS esters readily react with primary and secondary amines, such as those found in the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. acebiolab.cominterchim.fr

The synthesis of a Cy5 NHS ester typically involves the activation of a Cy5 carboxylic acid derivative. rsc.org This can be achieved using various coupling agents, such as N,N,N′,N′-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU). rsc.org The reaction of the NHS ester with an amine is highly pH-dependent, with an optimal pH range of 8.3-8.5. acebiolab.cominterchim.fr At lower pH, the amine group is protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis. acebiolab.cominterchim.fr

The reactivity of NHS esters makes them versatile for labeling a wide range of biomolecules, including proteins, peptides, and amino-modified oligonucleotides. acebiolab.commedchemexpress.com

Thiol-Reactive Group Introduction (e.g., Maleimides)

For targeting thiol groups, such as those in cysteine residues of proteins, maleimides are the most commonly used reactive group. nih.govlumiprobe.com Maleimides react with thiols via a Michael addition reaction to form a stable thioether bond. lumiprobe.com

Cyanine5 maleimide (B117702) can be synthesized from a Cy5-amine derivative. nih.gov The Cy5-amine is reacted with a heterobifunctional crosslinker containing a maleimide group and an amine-reactive group. nih.gov Alternatively, as mentioned earlier, Cy5 NHS ester can be reacted directly with an amine-containing maleimide derivative. nih.gov

The reaction of maleimides with thiols is most efficient at a pH of around 7.0. vwr.com In the pH range of 7.0-7.5, the reaction is highly selective for thiols over the more abundant amine groups, which are protonated and less reactive. vwr.com It is important to reduce any disulfide bonds in the target protein to free up the thiol groups for reaction. lumiprobe.com

Bioorthogonal Functional Group Incorporation (e.g., Azide (B81097), Alkyne)

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govmdpi.com The incorporation of bioorthogonal functional groups, such as azides and alkynes, into Cyanine5 dyes allows for highly specific labeling of biomolecules in their natural environment. nih.govmdpi.com

Azide and alkyne groups are introduced into the Cyanine5 scaffold through synthetic routes similar to those used for other functional groups. rsc.orgnih.gov For example, a Cy5 carboxylic acid can be reacted with an amine-containing azide or alkyne to form a stable amide linkage. rsc.org

The most common bioorthogonal reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". nih.govinterchim.fr This reaction forms a stable triazole linkage. nih.gov A strain-promoted azide-alkyne cycloaddition (SPAAC) can be used to avoid the need for a cytotoxic copper catalyst, making it more suitable for in vivo applications. mdpi.comrsc.org In SPAAC, a strained cyclooctyne (B158145) reacts with an azide. mdpi.com

The ability to incorporate azides and alkynes into Cyanine5 dyes has greatly expanded their utility in chemical biology, enabling applications such as the visualization of metabolically labeled glycans and the site-specific conjugation of antibodies. nih.govrsc.org

Optimization of Large-Scale Synthesis for Research Applications

A significant advancement in this area is the adoption of a modular synthetic approach. nih.govacs.orgresearchgate.net This strategy addresses a key challenge in cyanine dye synthesis: the instability of the dye structure and its functional groups under harsh reaction conditions. nih.govacs.org Traditional methods often involve high temperatures for N-alkylation to form the requisite aza-heterocycle salts, which can lead to the degradation of sensitive functionalities. nih.gov The modular approach circumvents this by introducing delicate functional groups in the final steps of the synthesis. nih.govacs.orgresearchgate.net

One optimized strategy commences with a commercially available indolenine derivative to synthesize a carboxy-indolium precursor. nih.gov The reaction conditions for this initial step have been tested in various solvents, with acetonitrile (B52724) being identified as optimal for achieving high yield and minimal side-product formation. nih.gov A crucial subsequent step is the formation of the asymmetric cyanine dye. This is achieved under relatively mild conditions by reacting the precursor with an aniline (B41778) derivative and sodium acetate (B1210297) in methanol (B129727) at room temperature. nih.gov A key optimization in the workup process leverages the pH- and functional group-dependent solubility of the asymmetric dye, which allows for purification by washing and precipitation, thereby deferring expensive and time-consuming chromatographic purification to the final step. acs.orgresearchgate.net This streamlined workup has been successfully applied to produce the dye in low-gram quantities with high purity. nih.gov

Table 1: Optimized Synthesis of Asymmetric Cyanine 5 Dye Precursor

Step Reagents and Conditions Yield Purity (by HPLC) Reference
Hemicyanine Formation 1.00 eq. of indolium derivative, 2.40 eq. sodium acetate in MeOH, RT, 3 h 81% 88% nih.gov

| Workup | pH- and functional group-dependent solubility-based washing with ice-cold diethyl ether | - | - | acs.org |

Another well-established method for producing Cy5 amine on a larger scale involves the modification of a commercially available Cy5 succinimidyl ester. acs.org A highly efficient, two-step protocol has been developed to generate asymmetric "Cy5-amine." acs.org This method involves reacting the Cy5 succinimidyl ester with ethylenediamine. By carefully controlling the reaction conditions, the formation of the desired asymmetric product is heavily favored (~99%), with only a minimal amount (~1%) of the symmetric, doubly-Cy5-labeled product being formed. acs.org This high selectivity is crucial for large-scale applications where product consistency is paramount. The resulting Cy5-amine can then be further derivatized as needed for specific research applications. acs.org

Table 2: Comparative Methods for Cy5-Amine Synthesis from Cy5-NHS Ester

Method Key Reagents Product Distribution (Asymmetric:Symmetric) Key Advantages Key Disadvantages Reference
Two-Step Method Cy5 succinimidyl ester, ethylenediamine ~99:1 General, reliable, high yield of desired product Involves two separate reaction steps acs.org

| One-Step Method | Cy5 succinimidyl ester, methanethiosulfonylethylamine (MTSEA) | Good | Single reaction step | Requires rigorous purification to remove unreacted Cy5 succinimidyl ester | acs.org |

Further optimizations focus on the purification stages. While reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for achieving high purity, it can be costly and challenging to scale up. researchgate.netresearchgate.net The development of synthesis strategies that minimize the reliance on chromatography, such as the modular approach with optimized workups, represents a significant step forward in making Cy5 amine more accessible for large-scale research projects. acs.orgresearchgate.net Solid-phase synthesis has also been explored as a method to simplify purification, where the dye is assembled on a resin support, allowing for easy removal of excess reagents by simple washing steps. nih.gov

These optimized methodologies ensure a reliable and scalable supply of high-purity this compound, facilitating its broad use in the precise labeling of proteins, nucleic acids, and other biomolecules for advanced fluorescence-based studies. acs.orgnih.gov

Advanced Purification and Analytical Methodologies for Cyanine5 Amine Conjugates

Chromatographic Separation Techniques

Chromatography is a cornerstone for the purification of Cy5 amine conjugates, offering high-resolution separation based on the physicochemical properties of the molecules.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of Cyanine5 amine conjugates. acs.orgnih.govnih.govacs.org Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, a non-polar stationary phase, such as C18, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with additives like trifluoroacetic acid (TFA) or formic acid (FA). acs.orgpubcompare.ainih.gov This method effectively separates the more hydrophobic dye-conjugated biomolecules from the unreacted, and often less hydrophobic, free dye. researchgate.netresearchgate.netresearchgate.net

The selection of the stationary phase is critical; ultra-inert phases are preferred as they minimize undesirable interactions with silanol (B1196071) groups, leading to improved peak shape and reproducibility, especially for amine-containing compounds. hplc.eu Gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is commonly employed to achieve optimal separation of the conjugate, any remaining free dye, and unlabeled biomolecules. acs.orgpubcompare.aithno.org While highly effective, preparative HPLC can be limited by the amount of crude product that can be processed and the potential for irreversible adsorption of the dye onto the column material. acs.org

A typical RP-HPLC method for analyzing Cy5 amine conjugates might involve a C18 column and a mobile phase gradient of acetonitrile in water with 0.1% TFA. acs.orgnih.gov Detection is commonly performed using a photodiode array (PDA) detector to monitor absorbance at multiple wavelengths, including the absorbance maximum of the protein or nucleic acid (around 260 or 280 nm) and the absorbance maximum of the Cy5 dye (around 650 nm). acs.orgnih.govresearchgate.net

Table 1: Example RP-HPLC Gradient for this compound Conjugate Analysis

Time (minutes)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)
0.0 - 1.09010
1.0 - 15.0Linear gradient to 10Linear gradient to 90
15.0 - 18.01090

This table represents a generalized gradient and may require optimization based on the specific conjugate.

Gel Filtration and Size Exclusion Chromatography

Gel filtration, also known as size exclusion chromatography (SEC), is a widely used method for purifying Cy5 amine conjugates, particularly for separating the larger labeled biomolecule from the smaller, unconjugated dye molecules. nih.govjenabioscience.comresearchgate.netlumiprobe.com This technique separates molecules based on their hydrodynamic volume. The sample is passed through a column packed with a porous gel matrix. Larger molecules, such as the Cy5-protein conjugate, are excluded from the pores and elute first, while smaller molecules, like the free Cy5 amine, enter the pores and have a longer retention time. vwr.com

SEC is a gentle purification method that is often performed under native conditions, preserving the biological activity of the labeled molecule. aatbio.comacs.org It is particularly effective for removing excess dye after the labeling reaction. researchgate.netvwr.com Standard columns such as Sephadex G-25 are commonly used for this purpose. jenabioscience.comresearchgate.net The progress of the separation can be monitored by observing the distinct colored bands of the conjugate and the free dye moving through the column. vwr.com SEC is also a valuable analytical tool to assess the stability and aggregation state of the purified conjugate. researchgate.netacs.org Chromatograms from SEC can confirm that the conjugation process did not lead to the formation of aggregates. researchgate.netacs.org

pH-Controlled Extraction and Phase Separation Methodologies

A facile and efficient method for purifying dye-labeled oligonucleotides involves pH-controlled extraction. tandfonline.comtandfonline.comresearchgate.net This technique leverages the pH-dependent solubility of the cyanine (B1664457) dye. At a basic pH (e.g., pH 8.5), which is often the condition for labeling reactions involving primary amines, both the dye-labeled DNA and the free Cy5 dye are soluble in the aqueous phase. tandfonline.comtandfonline.com By lowering the pH of the solution (e.g., to pH 3.0), the free dye becomes less soluble in the aqueous phase. tandfonline.comtandfonline.com

When an immiscible organic solvent, such as butanol, is added to the acidified mixture, the more hydrophobic, uncharged free dye preferentially partitions into the organic phase, while the highly charged, hydrophilic dye-labeled DNA remains in the aqueous phase. tandfonline.comresearchgate.net This allows for the efficient removal of the unreacted dye by simply separating the two phases. tandfonline.com This method has been shown to be superior to traditional ethanol (B145695) precipitation for removing unincorporated dye. tandfonline.com The pKa of Cy5 has been measured to be 4.8, and for DNA, it is 1.6, which allows for effective separation at a pH of 3.0. tandfonline.com

Table 2: pH-Dependent Phase Partitioning of Cyanine5

pHAqueous Solubility of Free Cy5Partitioning into Butanol
8.5HighLow
3.0LowHigh

Spectroscopic and Mass Spectrometric Purity Assessment

Following purification, it is crucial to assess the purity of the this compound conjugate. This is typically achieved through a combination of spectroscopic and mass spectrometric techniques. nih.govacs.org

UV-visible spectroscopy is a fundamental method used to confirm the presence of both the biomolecule and the Cy5 dye in the conjugate. nih.gov The absorbance spectrum of the purified conjugate should exhibit the characteristic absorbance peaks of both the biomolecule (e.g., at 280 nm for proteins) and the Cy5 dye (around 650 nm). researchgate.netdrmr.com The ratio of the absorbance at 650 nm to that at 280 nm can be used to estimate the degree of labeling (DOL), which is the average number of dye molecules per biomolecule. jenabioscience.com However, it's important to apply a correction factor to account for the dye's absorbance at 280 nm. jenabioscience.comtocris.com

Mass spectrometry (MS) provides a highly accurate determination of the molecular weight of the conjugate, confirming the successful covalent attachment of the Cy5 dye. acs.org Techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and electrospray ionization (ESI) MS are commonly used. acs.orgnih.gov Mass spectrometry can also reveal the presence of a mixture of labeled species, for instance, biomolecules conjugated with zero, one, two, or more dye molecules, which is common in random labeling strategies. acs.org Furthermore, high-resolution mass spectrometry (HRMS) can be employed to identify various photoproducts or degradation products of the cyanine dye. acs.org

Table 3: Key Analytical Techniques and Their Purpose

TechniquePurposeKey Findings
UV-Visible SpectroscopyConfirm conjugation and estimate Degree of Labeling (DOL)Presence of absorbance peaks for both biomolecule and Cy5; A650/A280 ratio. drmr.comjenabioscience.com
Mass Spectrometry (MALDI-TOF, ESI)Confirm covalent linkage and determine molecular weightMass of the conjugate, distribution of labeled species. acs.org
HPLC/SECAssess purity and detect aggregates or free dyeSingle, well-defined peak for the pure conjugate. nih.govresearchgate.net

Spectroscopic and Photophysical Investigation Techniques in Research

Advanced Absorption and Emission Spectroscopy Methodologies

The photophysical characteristics of Cyanine5 amine are defined by its absorption and emission spectra. The dye exhibits a strong absorption maximum (λ_abs) in the range of 646-649 nm and an emission maximum (λ_em) between 662-666 nm. antibodies.comtocris.com These properties make it highly suitable for excitation by common red laser lines, such as the 633 nm or 647 nm lines. aatbio.com The molar extinction coefficient (ε) is notably high, typically around 250,000 M⁻¹cm⁻¹, which indicates a high probability of light absorption. antibodies.comtocris.com The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is approximately 0.2. antibodies.comtocris.com

Systematic spectral analysis, including computational studies, has been performed on aminocyanine dyes to understand the effect of the amino group's position on the polymethine chain. rsc.org These studies reveal that the location of the amino group influences the dye's spectral properties and can lead to enhanced Stokes shifts, which is the difference between the absorption and emission maxima. rsc.org A larger Stokes shift is advantageous as it minimizes the overlap between the absorption and emission spectra, thereby reducing inner-filter effects and improving detection sensitivity. rsc.org

Table 1: Photophysical Properties of this compound

Property Value Reference(s)
Absorption Maximum (λabs) 646 - 649 nm antibodies.comtocris.com
Emission Maximum (λem) 662 - 666 nm antibodies.comtocris.com
Molar Extinction Coefficient (ε) 250,000 M⁻¹cm⁻¹ antibodies.comtocris.com
Fluorescence Quantum Yield (Φ) 0.2 antibodies.comtocris.com
Fluorescence Lifetime (τ) ~1.0 ns researchgate.net

Fluorescence Lifetime Imaging Microscopy (FLIM) Studies

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the average time a fluorophore remains in its excited state before emitting a photon. leica-microsystems.com This lifetime (τ) is an intrinsic property of the fluorophore and is sensitive to its local microenvironment, but independent of fluorophore concentration or excitation intensity. acs.orgnih.gov For Cy5, the fluorescence lifetime is approximately 1.0 nanosecond in phosphate-buffered saline (PBS). researchgate.net

FLIM provides an additional layer of contrast in fluorescence imaging, allowing for the differentiation of fluorophores with overlapping spectra but different lifetimes. researchgate.net It is particularly valuable for studying molecular interactions and cellular environments. acs.org FLIM-FRET, which combines FLIM with Förster Resonance Energy Transfer, is a robust method for quantifying protein-protein interactions, as the energy transfer process shortens the donor fluorophore's lifetime. nih.gov This approach offers advantages over intensity-based methods because it is less susceptible to artifacts from photobleaching and concentration variations. nih.gov

Förster Resonance Energy Transfer (FRET) Applications and Mechanisms

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule through dipole-dipole coupling. rsc.org The efficiency of this transfer is highly dependent on the distance between the donor and acceptor (typically in the 2-10 nm range), making it a molecular ruler for studying conformational changes and intermolecular interactions in biological systems. nih.govevidentscientific.com

Cy5 is frequently used as an acceptor in FRET pairs due to its far-red emission, which minimizes background autofluorescence from biological samples. nih.gov A common and effective FRET partner for Cy5 is Cyanine3 (Cy3), which acts as the donor. nih.govmdpi.com The Cy3-Cy5 pair has a characteristic Förster distance (R₀)—the distance at which FRET efficiency is 50%—of approximately 5.3 to 6.0 nm. nih.govpnas.org This distance makes the pair well-suited for studying a wide range of biological processes, including protein folding, DNA hybridization, and receptor oligomerization. pnas.orgnih.gov

Intramolecular FRET is used to monitor conformational changes within a single macromolecule. By labeling a molecule at two different sites with a donor-acceptor pair like Cy3 and Cy5, changes in the distance between these sites can be detected as changes in FRET efficiency. pnas.org For example, this technique has been applied to study the denaturation of DNA hairpins and the dynamics of protein-DNA interactions at the single-molecule level. pnas.org The ability to observe distributions and time evolution of conformational states provides detailed insights that are not available from ensemble measurements. pnas.org

In some applications, Cy5 is paired with a non-fluorescent acceptor, or "dark quencher." This configuration is advantageous for developing "turn-on" fluorescent probes. In the initial state, the quencher accepts the energy from the excited Cy5 donor, dissipating it as heat and resulting in low fluorescence. mdpi.comgoogle.com When a specific event, such as enzymatic cleavage, separates the Cy5 donor from the quencher, FRET is disrupted, and the fluorescence of Cy5 is restored. mdpi.com

Black Hole Quencher-3 (BHQ-3) is an effective dark quencher for Cy5 due to the significant overlap between Cy5's emission spectrum and BHQ-3's absorption spectrum, which is crucial for efficient FRET. mdpi.com This Cy5/BHQ-3 pair has been incorporated into peptide substrates to create highly sensitive probes for detecting protease activity. mdpi.com Another FRET pair, Cy5 and Cy5.5, has also been characterized, where Cy5 acts as the donor and Cy5.5 as the acceptor, exhibiting a very high Förster distance of up to 8.5 nm when conjugated to proteins. nih.gov

Table 2: Common FRET Pairs Involving Cyanine (B1664457) Dyes

Donor Acceptor Förster Distance (R₀) Application Example Reference(s)
Cyanine3 (Cy3) Cyanine5 (Cy5) 5.3 - 6.0 nm DNA/protein conformational studies nih.govpnas.org
Tetramethylrhodamine (TMR) Cyanine5 (Cy5) ~5.3 nm DNA distance measurements pnas.org
Cyanine5 (Cy5) Cyanine5.5 (Cy5.5) 6.9 - 8.5 nm Immunoassays nih.gov
Cyanine5 (Cy5) Black Hole Quencher-3 (BHQ-3) N/A Enzyme detection probes mdpi.com

Photostability and Photoconversion Research

While cyanine dyes like Cy5 are bright and widely used, their utility can be limited by photobleaching and photoconversion under intense illumination. researchgate.net Photostability is a critical parameter, especially for single-molecule imaging and long-term live-cell tracking. rsc.org

Research has shown that upon intense irradiation with a red laser (e.g., 642 nm), Cy5 can undergo photoconversion to a blue-shifted species. acs.org Detailed mechanistic studies have identified this photoproduct as Cyanine3 (Cy3). acs.orgdicp.ac.cn This transformation involves the excision of a C₂H₂ unit from the central polymethine chain of the Cy5 molecule. acs.org The process is mediated by singlet oxygen, which leads to oxidative cleavage of the polymethine chain. acs.orgdicp.ac.cn The photoconversion ratio is relatively low, on the order of 0.024% per Cy5 molecule under certain single-molecule conditions, but can be influenced by the local concentration of the dye. acs.orgdicp.ac.cn Even exposure to ambient room light can induce this conversion over time. researchgate.netdicp.ac.cn

The photoconversion of a heptamethine cyanine (like Cy7) to a pentamethine cyanine (like Cy5) is termed "phototruncation." acs.orgnih.gov This process, similar to the Cy5-to-Cy3 conversion, is also mediated by singlet oxygen and involves the cleavage of the polymethine chain. acs.orgacs.org Studies have shown this reaction proceeds through an intramolecular rearrangement. acs.org The efficiency of phototruncation can be influenced by the buffer environment; for instance, it is more efficient in high pH buffers like 1 M CAPSO (pH 9.5) compared to standard PBS. nih.gov This controlled photoconversion has been harnessed as a novel strategy for single-molecule localization microscopy (SMLM), where a 640 nm laser can be used to both convert a far-red dye like Cy7 into Cy5 and subsequently image the resulting Cy5 molecules. acs.orgnih.gov

"Blueing" Effects and Photochemical Pathways

The phenomenon of "blueing" in cyanine dyes refers to a hypsochromic or blue shift in the absorbance wavelength. This effect is often associated with the shortening of the polymethine chain of the cyanine molecule. For instance, the heptamethine cyanine dye Cy7 can undergo a shortening in two-carbon steps to form the pentamethine (Cy5) and subsequently the trimethine (Cy3) analogs. researchgate.netresearcher.lifeacs.orgnih.gov Each of these steps results in a blue shift of the absorbance wavelength by approximately 100 nm. researchgate.netresearcher.lifeacs.orgnih.gov While photochemical and oxidative processes have been previously noted to cause such chain-shortening, recent research has demonstrated that simple heating, alone or in the presence of amine bases, can also induce this effect. researchgate.netresearcher.lifeacs.org

Mechanistic studies involving isotopic labeling, mass spectrometry, and NMR spectroscopy have shed light on the underlying photochemical pathways. researchgate.netresearcher.lifeacs.org It is proposed that the process does not involve a direct excision of acetylene, which would be energetically unfavorable. researchgate.netresearcher.lifeacs.org Instead, the pathway is thought to proceed through an electrocyclic closure and subsequent aromatization of the heptamethine chain of Cy7. researchgate.netresearcher.lifeacs.orgnih.gov This reaction forms Fischer's base (1,3,3-trimethyl-2-methyleneindoline), a reactive carbon nucleophile. researchgate.netresearcher.lifeacs.orgnih.gov This nucleophile can then attack the polymethine backbone of other cyanine dyes, initiating the chain-shortening process that leads to the formation of Cy5 and Cy3. researchgate.netresearcher.lifeacs.orgnih.gov The heptamethine chain of Cy7 is uniquely reactive in this regard, enabling the cyclization and release of Fischer's base, which is not observed with the shorter Cy5 chain under similar thermal conditions. acs.org

The position of an amino group on the polymethine chain can also influence the photophysical properties and photochemical pathways. rsc.org Computational studies have shown that the bond length of the amino group's carbon-nitrogen (C-N) bond varies depending on its position. rsc.org For Cy5-NH2-1, the C-N bond length is approximately 1.419 Å, while for Cy5-NH2-2, it is shorter at 1.346 Å, and for Cy5-NH2-3, it is 1.402 Å. rsc.org These differences in bond length can affect the conjugation of the entire polymethine chain. rsc.org The potential energy curves for rotation around the amino group also differ, influencing the major nonradiative transition pathways from the excited state to the ground state. rsc.org For example, in Cy5-NH2-1, the smallest energy gap for this transition occurs at a 0° twist of the dihedral angle, whereas for Cy5-NH2-2, it is at approximately 90°. rsc.org

Vibronic Coupling and Molecular Plasmon Resonance Investigations

Vibronic coupling, the interaction between electronic and vibrational states, is a key feature of cyanine dyes like this compound. biorxiv.orgbiorxiv.org This coupling gives rise to fine structure, or sub-bands, in their electronic spectra. nih.govresearchgate.net Research suggests that a dominant symmetric carbon-carbon bond stretching vibration of the polymethine chain is primarily responsible for this observed fine structure. nih.govresearchgate.net The intensities of these sub-bands can be explained by the Franck-Condon principle. nih.govresearchgate.net

Recent investigations have also explored the concept of molecular plasmon resonance in cyanine dyes. biorxiv.orgbiorxiv.orgresearchgate.netchemrxiv.orgwpmucdn.comresearchgate.net It is proposed that upon photoactivation, multiple electrons in the cyanine molecule interact with the incident light's electromagnetic field and oscillate coherently. researchgate.netresearchgate.net These collective electronic oscillations are termed molecular plasmons. Time-Dependent Density Functional Theory (TDDFT) calculations have been used to confirm the existence of both longitudinal molecular plasmons (LMP) and transversal molecular plasmons (TMP) in aminocyanine structures. biorxiv.orgbiorxiv.org

The coupling of these molecular plasmon resonances with the molecule's vibrational modes results in a "vibronic-driven action". biorxiv.orgbiorxiv.orgwpmucdn.com This phenomenon can be influenced by the molecular structure, such as the length of the polymethine bridge and the nature of the end groups. biorxiv.orgbiorxiv.org For instance, in a comparative study, the vibronic band in Cy5.5-amine was more strongly accessed than in Cy5-amine. biorxiv.orgbiorxiv.org The interaction of this compound with its environment, such as lipid bilayers, can also be influenced by these plasmonic and vibronic effects. chemrxiv.org The coupling of Cy5 moieties has been shown to promote the self-assembly of peptides into distinct ultrastructures. nih.gov

The spectral properties of this compound are central to these investigations. The absorption and emission maxima, along with the extinction coefficient and quantum yield, provide fundamental data for understanding its behavior.

Spectroscopic Properties of this compound
PropertyValueReference
Absorption Maximum (λmax)646 nm antibodies.comibiantech.com
Emission Maximum (λem)662 nm antibodies.comibiantech.com
Extinction Coefficient (ε)250,000 M-1cm-1 antibodies.comibiantech.com
Fluorescence Quantum Yield (Φ)0.2 antibodies.comibiantech.com

The study of vibronic coupling and molecular plasmon resonance in this compound and related compounds provides deeper insights into their fundamental photophysical processes and opens avenues for their application in various fields of research.

Bioconjugation and Molecular Labeling Methodologies

Amine-Directed Conjugation Strategies

The primary amine group of Cyanine5 amine serves as a target for several common bioconjugation strategies. These methods leverage the nucleophilic nature of the amine to form stable covalent bonds with appropriately activated biomolecules.

N-Hydroxysuccinimide (NHS) Ester Chemistry

A prevalent method for labeling biomolecules with Cyanine5 is through the use of N-hydroxysuccinimide (NHS) esters. acebiolab.comrsc.org This strategy involves a two-step process. First, a molecule of interest containing a carboxyl group is activated with a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide. thermofisher.com This reaction forms a semi-stable NHS ester. Subsequently, the NHS ester readily reacts with the primary amine of this compound under slightly alkaline conditions (pH 8.3-8.5) to form a stable amide bond. thermofisher.comacebiolab.com

This amine-reactive chemistry is widely used for attaching fluorescent labels like Cy5 to proteins and oligonucleotides. abcam.comacebiolab.com The reaction's efficiency is pH-dependent, as a low pH protonates the amine group, preventing the reaction, while a higher pH can lead to the hydrolysis of the NHS ester. acebiolab.com Water is a common solvent, though organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be required to dissolve the NHS ester. abcam.comacebiolab.com

Table 1: Key Features of NHS Ester Chemistry with this compound

Feature Description
Reactive Groups Primary amine on this compound and NHS ester on the target molecule.
Bond Formed Stable amide bond.
Optimal pH 8.3-8.5. acebiolab.com
Common Activators EDC, DCC. thermofisher.com

| Applications | Labeling of proteins, peptides, and oligonucleotides. abcam.comacebiolab.com |

Site-Specific Conjugation Approaches for Targeted Labeling

While traditional amine-directed strategies can be effective, they often result in heterogeneous products due to the presence of multiple primary amines (e.g., lysine (B10760008) residues) on the surface of proteins. nih.gov Site-specific conjugation methods have been developed to overcome this limitation, enabling the precise placement of labels like this compound.

Cysteine-Engineered Bioconjugation

A powerful strategy for site-specific labeling involves the introduction of cysteine residues into a protein's structure through genetic engineering. nih.govmdpi.com Cysteine contains a thiol group (-SH) which is more nucleophilic than the amine groups of lysine residues at physiological pH and is relatively rare in proteins, making it an ideal target for specific modification. nih.gov

In this approach, a protein is engineered to have a cysteine residue at a specific location. This engineered cysteine can then be targeted with a heterobifunctional linker that has a thiol-reactive group (e.g., a maleimide) on one end and an amine-reactive group (e.g., an NHS ester) on the other. snmjournals.org The thiol-reactive group selectively reacts with the engineered cysteine, and subsequently, this compound can be conjugated to the amine-reactive end of the linker. This method allows for the creation of homogeneously labeled proteins with a defined drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates.

Enzymatic Ligation Techniques

Enzymatic methods offer another route to achieve site-specific labeling. acs.org Enzymes like transglutaminase and sortase can be used to catalyze the formation of a covalent bond between a specific amino acid sequence on a protein and a modified label. nih.govnih.gov

For instance, an engineered transpeptidase can be used to irreversibly attach various amines, including those on fluorescent dyes like Cy5, to a C-terminal asparagine residue of a target protein. uq.edu.au This chemoenzymatic approach allows for site-specific modification under mild, aqueous conditions and at physiological pH. uq.edu.au Another technique involves the use of T4 RNA ligase to join chemically synthesized oligonucleotides, one of which has been pre-labeled with a Cy5 NHS-ester, to create a larger, site-specifically labeled RNA molecule. nih.gov

Bioorthogonal Click Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. rsc.orgmdpi.com "Click chemistry" describes a class of reactions that are fast, high-yielding, and produce minimal byproducts. mdpi.com These concepts have been applied to the labeling of biomolecules with this compound.

In this context, a biomolecule is first modified with a "clickable" functional group, such as an azide (B81097) or an alkyne. nih.gov this compound, in turn, is functionalized with the complementary reactive partner. The two are then joined together via a bioorthogonal click reaction. A common example is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a toxic copper catalyst and is therefore suitable for use in living cells. rsc.org For example, a protein can be metabolically engineered to incorporate an azide-containing amino acid. This protein can then be specifically labeled with a Cyanine5 derivative that has been modified with a strained alkyne, such as dibenzocyclooctyne (DBCO). nih.gov This approach has been used to create multimodal imaging agents by conjugating Cy5 and other molecules to nanoparticles or antibodies. snmjournals.orgmdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
7-Aminocoumarin
Azido-homoalanine
Benzylguanine
Biotin NHS ester
Cyanine5 (Cy5) amine
Cyanine5.5-APTES
Cysteine
Dicyclohexylcarbodiimide (DCC)
Diisopropylcarbodiimide (DIC)
Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)
Dithiothreitol
Haloalkane
Hoechst 33342
Lysine
N-hydroxysuccinimide (NHS)
N-acylurea
NBD-TMA, EAM-1
O-acylisourea
Phenyl ethyl carbodiimide (PEC)
Phenyl isopropyl carbodiimide (PIC)
Sulfo-Cyanine 5 NHS ester
Sulfo-NHS
Sulfo-NHS-SS-Biotin
Trans-cyclooctene (B1233481) (TCO)
Tris(2-carboxyethyl)phosphine

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. rsc.org This reaction involves the rapid cycloaddition of a strained alkyne, such as a cyclooctyne (B158145), with an azide to form a stable triazole linkage. rsc.org

In this context, derivatives of Cyanine5 are frequently employed. For instance, a Cyanine5 derivative containing a dibenzocyclooctyne (DBCO) group can react with a molecule functionalized with an azide. lumiprobe.com This strategy has been successfully used to label proteins and virus-like particles. In one study, a protein-engineered Cowpea Chlorotic Mottle Virus-like particle was functionalized with an azido-handle. Subsequent reaction with a sulfo-Cyanine5-DBCO conjugate via SPAAC resulted in specific and successful labeling of the virus particle, as confirmed by SDS-PAGE analysis. nih.gov

The reaction's efficiency and bioorthogonality make it ideal for creating precisely labeled biomolecules for applications in bioimaging and biodistribution studies. lumiprobe.comnih.gov The metal-free nature of SPAAC is a significant advantage, simplifying purification and eliminating concerns about metal contamination in the final bioconjugate. rsc.org

Reagent 1Reagent 2Reaction TypeKey FeatureReference
Azide-functionalized biomoleculeCyanine5-DBCOSPAACCopper-free click chemistry lumiprobe.comnih.gov
sulfo-Cyanine5-DBCOAzido-handle on a virus-like particleSPAACSite-selective labeling nih.gov
TPDY-aminesulfo-Cy5-azideSPAACmTG-mediated protein labeling rsc.org

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal ligation technique known for its exceptionally fast reaction kinetics. frontiersin.orglumiprobe.com This reaction typically occurs between an electron-poor diene, such as a tetrazine, and an electron-rich dienophile, like a trans-cyclooctene (TCO). wikipedia.orgresearchgate.net

Cyanine5 derivatives functionalized with either a tetrazine or a TCO group are commercially available and widely used. medchemexpress.eu For example, Cy5-tetrazine can react with a TCO-modified molecule to form a stable conjugate. medchemexpress.eu This reaction is highly chemoselective and irreversible, proceeding rapidly under physiological conditions without the need for a catalyst. frontiersin.org

The speed and selectivity of the IEDDA reaction have made it a valuable tool in various applications, including the labeling of cells and the synthesis of radiopharmaceuticals. frontiersin.orgresearchgate.net For instance, a BDP 630/650 tetrazine, which is a borondipyrromethene dye for the Cyanine5 channel, can be coupled with strained cycloalkenes. lumiprobe.com This demonstrates the modularity of the IEDDA reaction in creating fluorescent probes for specific applications.

DieneDienophileReaction TypeKey FeatureReference
Cyanine5-tetrazineTCO-modified moleculeIEDDAFast kinetics, bioorthogonal frontiersin.orgmedchemexpress.eu
BDP 630/650 tetrazineStrained cycloalkenesIEDDAFor Cyanine5 channel lumiprobe.com

Non-Covalent Molecular Interaction Studies for Labeling

While covalent bonding provides stable and permanent labels, non-covalent interactions offer a simpler and often faster method for labeling biomolecules. gsu.edu These interactions, which include electrostatic forces, hydrophobic interactions, and hydrogen bonding, can lead to the formation of stable complexes between a dye and a biomolecule. gsu.edumpg.de

Cyanine (B1664457) dyes, including Cy5, can interact non-covalently with proteins and nucleic acids. gsu.edu For example, the binding of cyanine dyes to proteins like human serum albumin (HSA) can occur through hydrophobic interactions. gsu.edu This type of non-covalent labeling is a straightforward technique that typically involves mixing the protein and the fluorophore. gsu.edu

In the context of nucleic acids, single-molecule Förster Resonance Energy Transfer (smFRET) studies often utilize Cyanine dyes like Cy3 and Cy5. nih.gov In these experiments, DNA molecules are labeled with donor (Cy3) and acceptor (Cy5) fluorophores. The non-covalent synapsis, or bringing together, of two DNA ends can be monitored in real-time by observing the FRET signal between the two dyes. nih.gov This approach allows for the study of dynamic molecular interactions without the need for creating a permanent covalent bond.

BiomoleculeLabeling MethodInteraction TypeApplicationReference
Proteins (e.g., HSA)Direct mixingHydrophobicProtein labeling gsu.edu
DNAsmFRETProximity-induced FRETStudying DNA synapsis nih.gov
RNAHybridizationBase pairingFISH, Northern blotting

Optimization of Conjugation Efficiency and Homogeneity in Research Constructs

Achieving high conjugation efficiency and a homogeneous product, where each biomolecule is labeled with a specific number of dye molecules (often a 1:1 ratio), is crucial for the reliability and reproducibility of experimental results. rsc.orguniversiteitleiden.nl Heterogeneous mixtures can lead to variability in pharmacokinetics, toxicity, and therapeutic efficacy, particularly in the development of antibody-drug conjugates (ADCs). rsc.orgrsc.org

Several strategies are employed to optimize conjugation. The most common method for labeling proteins with dyes like Cyanine5 involves the reaction of an amine-reactive derivative, such as an NHS-ester, with primary amines on the protein, primarily the N-terminus and the side chains of lysine residues. 2bscientific.comjenabioscience.com However, this can lead to a heterogeneous product due to the presence of multiple lysine residues. rsc.org

To improve homogeneity, researchers are developing site-selective conjugation methods. rsc.orgnih.gov This can involve engineering proteins to contain a single, uniquely reactive amino acid at a specific site. nih.gov For ADCs, technologies like THIOMAB® involve mutating specific amino acids to cysteines to allow for controlled conjugation. rsc.orgnih.gov

The optimization process also involves careful control of reaction conditions, such as the ratio of dye to protein, pH, and temperature. jenabioscience.com After the reaction, purification steps like gel filtration or dialysis are essential to remove any unconjugated free dye. jenabioscience.com The purity and homogeneity of the final conjugate can be assessed using techniques like SDS-PAGE. nih.govjenabioscience.com

Systematic studies on the structure of cyanine dyes themselves also contribute to optimizing conjugation. By altering substituents on the cyanine core, researchers can influence properties like solubility, aggregation, and serum protein interaction, which in turn affect conjugation efficiency and the performance of the resulting bioconjugate. universiteitleiden.nl

Optimization StrategyDescriptionDesired OutcomeReference
Site-selective conjugationEngineering a unique reactive site on the biomolecule.Homogeneous product with a defined drug-to-antibody ratio (DAR). rsc.orgrsc.orgnih.gov
Control of reaction conditionsAdjusting dye-to-protein ratio, pH, and temperature.Increased conjugation efficiency and reduced heterogeneity. jenabioscience.com
PurificationUsing methods like gel filtration or dialysis.Removal of free, unconjugated dye. jenabioscience.com
Dye structure modificationAltering substituents on the cyanine dye.Improved photophysical properties and conjugation characteristics. universiteitleiden.nl

Applications in Advanced Research Systems and Methodologies

Super-Resolution Microscopy Techniques

The diffraction of light fundamentally limits the resolution of conventional fluorescence microscopy to approximately 200-300 nanometers. uni-muenchen.deoxinst.com Super-resolution microscopy encompasses a class of techniques designed to overcome this limitation, enabling visualization at the nanoscale. uni-muenchen.denih.gov Cyanine5 and its derivatives are among the most popular and effective organic fluorophores used in these methods, largely due to their ability to be photoswitched between fluorescent "on" and non-fluorescent "off" states. nih.govnih.gov

STORM and PALM are key super-resolution techniques that fall under the broader category of Single-Molecule Localization Microscopy (SMLM). uni-muenchen.denih.gov These methods rely on the temporal separation of fluorescence signals from individual molecules. oxinst.comnih.gov By activating only a sparse, random subset of fluorophores at any given moment, their overlapping images (point spread functions) can be avoided, allowing for their precise localization. uni-muenchen.debitesizebio.com A final super-resolved image is then reconstructed by compiling the coordinates of thousands of these individual localizations. uni-muenchen.deaxiomoptics.com

Cyanine5 (Cy5) is a cornerstone fluorophore for STORM. uni-muenchen.deabberior.rocks Its photoswitching behavior is typically controlled using a combination of lasers and a specific chemical environment. bitesizebio.comaxiomoptics.com A red laser is used to excite the Cy5 molecule and, in the presence of a thiol-containing buffer (like β-mercaptoethylamine or MEA), switch it to a long-lived, non-fluorescent dark state. nih.govaxiomoptics.com A second, shorter-wavelength laser (e.g., green or UV) can then be used to reactivate a small number of these dark-state molecules back to a fluorescent state. nih.govbitesizebio.com This cycle of activation and deactivation is repeated over thousands of frames to build the final image. bitesizebio.com The distinction between STORM and PALM often lies in the type of fluorescent label used; STORM typically employs photoswitchable organic dyes like Cy5, while PALM often utilizes photoactivatable fluorescent proteins. uni-muenchen.deabberior.rocks

STED microscopy is a deterministic super-resolution technique that achieves sub-diffraction limit resolution by selectively deactivating fluorophores. wikipedia.orgsvi.nl The method uses two lasers: a standard excitation laser that excites all fluorophores in a diffraction-limited spot, and a second, doughnut-shaped "depletion" or STED beam. nih.govmdpi.com This STED beam is red-shifted relative to the fluorophore's emission spectrum and is engineered to have zero intensity at its center. nih.govresearchgate.net

When the two lasers are overlaid, the STED beam quenches the fluorescence of excited molecules at the periphery of the excitation spot by forcing them back to the ground state through stimulated emission. wikipedia.orgnih.gov This leaves only the molecules at the very center of the doughnut hole free to fluoresce spontaneously. svi.nl By scanning this smaller effective fluorescent spot across the sample, a super-resolved image is constructed. researchgate.net The resolution achieved is directly related to the intensity of the STED beam; higher intensities result in a smaller fluorescent spot and thus higher resolution. nih.govmdpi.com Fluorophores like Cy5 and its analogues are used in STED due to their high brightness, photostability, and efficient response to depletion beams. researchgate.net

Total Internal Reflection Fluorescence (TIRF) microscopy is an optical technique that provides highly selective illumination of a very thin region of a specimen, typically within 100 nanometers of a glass coverslip. nih.govrockefeller.edu It is not a super-resolution technique on its own, but it is frequently combined with methods like STORM to achieve superior image quality. oxinst.comresearchgate.net

TIRF works by directing an excitation laser beam towards the glass-specimen interface at a high incident angle, beyond the critical angle for total internal reflection. nih.govmicroscopyu.com This reflection generates a shallow electromagnetic field, known as an evanescent wave, that penetrates into the specimen. nih.gov The intensity of this wave decays exponentially with distance from the surface. rockefeller.edu Consequently, only fluorophores within this thin field are efficiently excited, dramatically reducing background fluorescence from deeper within the sample. nih.govmicroscopyu.com This enhanced signal-to-noise ratio is critical for single-molecule imaging, making TIRF an ideal illumination strategy for SMLM techniques that use Cyanine5 amine-labeled molecules to study processes at or near the cell membrane. rockefeller.edumicroscopyu.com

SMLM is the umbrella term for super-resolution methods like STORM and PALM that are based on the sequential detection and localization of individual fluorescent molecules. nih.govnih.gov The success of SMLM is critically dependent on the ability to control the on-off state of fluorophores. nih.gov Synthetic organic dyes, and particularly cyanine (B1664457) dyes like Cy5, are the most popular class of fluorophores for SMLM. nih.gov

The photoswitching of Cy5, often facilitated by a nearby "activator" dye (like Cy3) in a process known as dSTORM (direct STORM), allows for the stochastic activation required for SMLM. nih.gov Red light excites the Cy5, and in the presence of a specific buffer, it transitions to a dark state. A lower-intensity activation laser can then be used to bring a sparse population of Cy5 molecules back to the fluorescent state for imaging. nih.gov This process allows for the creation of image "frames" containing only a few, well-separated active fluorophores, which can then be precisely localized to build a super-resolution image. nih.gov

Microscopy Technique Role of Cyanine5 Principle
STORM/PALM Photoswitchable FluorophoreStochastically switches between 'on' and 'off' states to allow temporal separation and precise localization of single molecules. uni-muenchen.denih.gov
STED Fluorescent ProbeExcited by one laser and selectively deactivated at the periphery by a doughnut-shaped STED beam, narrowing the effective fluorescence spot. wikipedia.orgnih.gov
TIRF Fluorophore for Surface ImagingExcited by an evanescent wave, confining fluorescence detection to ~100 nm from the coverslip to reduce background. nih.govrockefeller.edu
SMLM Core Photoswitchable DyeEnables the sequential imaging and localization of single molecules by controlling its fluorescence state. nih.govnih.gov

Single-Molecule Fluorescence Spectroscopy Investigations

The photophysical properties of Cy5 make it a frequent subject and tool in single-molecule fluorescence spectroscopy. This field investigates the behavior of individual molecules, revealing characteristics that are often obscured in ensemble measurements. researchgate.net Studies on single Cy5 molecules have been crucial for understanding its complex photophysics, including transitions to triplet states and photoisomerization between trans and cis forms. researchgate.net

These investigations have revealed that upon excitation, Cy5 can enter various non-fluorescent "dark states," including a triplet state and a cis-isomer state. The cis-photoisomer has a red-shifted absorption spectrum compared to the more common trans form. researchgate.net Understanding these states is critical for interpreting phenomena observed in single-molecule experiments, such as fluorescence "blinking" (stochastic switching between bright and dark states) and the appearance of dim states. This detailed knowledge allows researchers to precisely interpret single-molecule behaviors and refine the application of Cy5 in techniques like Fluorescence Resonance Energy Transfer (FRET) and SMLM. researchgate.net

Property Description Relevance
Photoblinking Reversible switching between fluorescent and non-fluorescent states. nih.govEssential for SMLM techniques like STORM. nih.gov
Photoisomerization Light-induced conversion between trans and cis isomers, which have different spectral properties. researchgate.netExplains the appearance of dim states and transient dark states in single-molecule traces. researchgate.net
Triplet State A long-lived, non-fluorescent excited state. researchgate.netContributes to the overall photophysics and can be a pathway to photobleaching. researchgate.net

Development and Design of Fluorescent Biosensors

The reactive amine group of this compound allows it to be readily conjugated to other molecules, making it a valuable component in the design of fluorescent biosensors. lumiprobe.comibiantech.com These sensors are designed to report on the presence or concentration of a specific biological analyte through a change in their fluorescence properties. ntu.edu.sg

For example, an optical immunosensor was developed using Cyanine-5 to quantify antibodies against Brucella sp. in serum samples. nih.gov In this system, the fluorescence of Cyanine-5 conjugated to an antibody was measured to determine its concentration. The high brightness and photostability of the dye are advantageous for creating sensitive and reusable sensors. nih.gov The design of such biosensors leverages the principles of fluorescence detection, where the high sensitivity allows for the detection of very small quantities of the target analyte. ntu.edu.sg The versatility of the amine functional group enables Cyanine5 to be incorporated into a wide variety of sensor designs, targeting different analytes through specific recognition elements like antibodies, nucleic acids, or peptides.

Turn-On/Turn-Off Fluorescent Sensor Architectures

The amine group of this compound can be strategically employed in the design of "turn-on" or "turn-off" fluorescent sensors. These sensors are engineered to exhibit a significant change in fluorescence intensity in response to a specific analyte or environmental change.

In a typical "turn-off" sensor design, the Cy5 amine can be conjugated to a quencher molecule. The close proximity of the quencher to the Cy5 fluorophore results in efficient quenching of its fluorescence through mechanisms such as Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET). Upon interaction with the target analyte, a conformational change or cleavage of a linker can separate the Cy5 from the quencher, leading to a restoration of fluorescence, thereby creating a "turn-on" response from an initially "off" state.

Conversely, in a "turn-on" architecture, the fluorescence of Cy5 amine might be initially low due to environmental effects or its specific chemical modification. For instance, dicyanovinyl-based fluorescent compounds have been shown to exhibit a "turn-on" response upon reaction with primary amines, where an aza-Michael addition leads to an increase in the fluorescence quantum yield. rsc.org While not a direct application of Cy5 amine as the sensor, this principle illustrates how the reactivity of an amine can be harnessed for a "turn-on" response. The amine group of Cy5 could be modified to create a pro-fluorophore that becomes highly fluorescent only after a specific enzymatic or chemical reaction.

The development of such sensors often involves a dual-sensor array approach, where one sensor component exhibits a "turn-off" response while another "turns-on," allowing for more robust and reliable detection. rsc.org

Ratiometric Sensing Systems

Ratiometric fluorescent sensing provides a more reliable and quantitative detection method by measuring the ratio of fluorescence intensities at two different wavelengths. This approach minimizes the influence of external factors such as probe concentration, excitation intensity, and photobleaching. This compound is a suitable component for ratiometric sensors, often acting as one part of an energy transfer pair.

A common strategy involves creating a sensor based on Förster Resonance Energy Transfer (FRET), where Cy5 can act as the energy donor. In such a system, Cy5 is linked to an acceptor fluorophore. Upon excitation, Cy5 transfers its energy to the acceptor, which then emits light at a longer wavelength. The efficiency of this energy transfer can be modulated by the presence of a specific analyte that alters the distance or orientation between the donor and acceptor. A notable example is a FRET-based system where a deep-red pentamethine cyanine donor (Cy5) is linked to a near-infrared heptamethine cyanine acceptor (Cy7). digitellinc.com Changes in the FRET efficiency, induced by an analyte, lead to a variation in the ratio of the acceptor's fluorescence to the donor's fluorescence, enabling ratiometric detection. digitellinc.com

Another approach is through-bond energy transfer (TBET), where the energy donor and acceptor are connected through a conjugated system. While Cy5 can be used as the acceptor in such systems, the principle demonstrates the versatility of cyanine dyes in ratiometric sensing designs. digitellinc.com By modifying the Cy5 amine with a moiety that responds to a specific analyte, its absorption or emission properties can be altered, allowing for the development of ratiometric probes where the ratio of two emission peaks changes upon analyte binding. Introducing fluorine atoms into the aromatic rings of trimethine cyanine dyes, for instance, has been shown to dramatically increase sensitivity to amines, resulting in a ratiometric fluorescence change. rsc.org

Integration into Nanomaterials for Research Probes

The covalent attachment of this compound to various nanomaterials is a widely used strategy to create highly fluorescent and stable probes for a multitude of research applications. The nanomaterial scaffold can enhance the photophysical properties of the dye, provide a platform for multivalent targeting, and improve biocompatibility and delivery.

Silica (B1680970) Nanoparticle Functionalization Strategies

Silica nanoparticles (SiNPs) are excellent platforms for the encapsulation and surface modification of fluorescent dyes like this compound due to their biocompatibility, stability, and tunable surface chemistry. The amine group of Cy5 allows for its covalent incorporation into the silica matrix or onto the surface of pre-formed nanoparticles.

A common method for creating fluorescent silica nanoparticles is the Stöber method, a sol-gel process involving the hydrolysis and condensation of tetraethyl orthosilicate (B98303) (TEOS). To incorporate Cy5 amine, it is often first reacted with an aminosilane (B1250345), such as (3-aminopropyl)triethoxysilane (APTES), to form a Cy5-silane conjugate. This conjugate can then be co-condensed with TEOS during the nanoparticle synthesis, leading to the encapsulation of the dye within the silica matrix. This encapsulation protects the dye from quenching and photobleaching, resulting in brighter and more photostable nanoparticles. nih.gov Studies have shown that sulfo-Cy5-amine can be successfully used to synthesize fluorescent silica nanoparticles with enhanced intracellular uptake and photostability, making them promising for bioimaging applications. nih.gov

Alternatively, pre-synthesized silica nanoparticles can be functionalized with amine groups on their surface, which can then be used to covalently attach Cy5 amine through various cross-linking chemistries. This surface functionalization allows for precise control over the number of dye molecules per nanoparticle.

NanoparticleDyeFunctionalization MethodKey Finding
Silica Nanoparticlessulfo-Cy5-amineStöber method (encapsulation)Increased intracellular uptake and photostability for bioimaging. nih.gov

Gold Nanoparticle Conjugation for Optical Probes

Gold nanoparticles (AuNPs) possess unique optical properties, including localized surface plasmon resonance (LSPR), which can influence the fluorescence of nearby molecules. The surface of AuNPs can be readily functionalized to allow for the conjugation of biomolecules, including fluorescent dyes like this compound.

The primary amine group of Cy5 amine can be used for covalent attachment to the surface of gold nanoparticles. One common strategy involves modifying the AuNP surface with a layer of molecules that present carboxyl groups. Subsequently, the amine group of Cy5 can be coupled to these carboxyl groups using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). This results in the formation of a stable amide bond.

Alternatively, amine-functionalized gold nanoparticles are commercially available and offer a direct route for conjugation with molecules containing NHS-ester groups. cytodiagnostics.com While this is the reverse of using Cy5 amine directly, it highlights the utility of amine functionalization in AuNP bioconjugation. The conjugation of Cy5 amine to gold nanoparticles can be used to create optical probes for various applications, including immunoassays and cellular imaging. The close proximity to the gold surface can either quench or enhance the fluorescence of Cy5, a phenomenon that can be exploited for sensing applications.

Liposome (B1194612) Encapsulation for Controlled Release in Research

Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic molecules. They are widely used as drug delivery vehicles and in research to study cellular uptake and release mechanisms. This compound and its derivatives can be encapsulated within liposomes to create fluorescently labeled vesicles for tracking and to monitor their cargo release.

Active loading methods have been developed to achieve high encapsulation efficiencies of cyanine dyes into liposomes. For instance, using ammonium (B1175870) sucrose (B13894) octasulfate as a trapping agent has been shown to result in nearly 100% encapsulation of Cy5.5 amine. rsc.org This high concentration of the dye within the liposome leads to significant self-quenching of its fluorescence. rsc.orgresearchgate.net Upon release from the liposome, the dye becomes dequenched, resulting in a significant increase in fluorescence. This "turn-on" fluorescence response upon release allows for the real-time monitoring of liposomal content release in vitro and in vivo.

The kinetics of loading Cy5.5 amine into liposomes have been studied, demonstrating that the dye can be effectively loaded at various drug-to-lipid molar ratios. researchgate.net This ability to create highly loaded and self-quenched liposomes makes Cy5 amine a valuable tool for developing release-reporting systems for deep-tissue imaging and studying the pharmacokinetics of liposomal drug delivery systems. rsc.org

Liposome SystemDye DerivativeKey FeatureApplication
LiposomesCy5.5 amineHigh encapsulation efficiency via active loading, leading to self-quenching. rsc.orgresearchgate.netMonitoring controlled release and deep-tissue imaging. rsc.org

Nanoclay Surface Functionalization

Nanoclays, such as montmorillonite (B579905) and laponite, are layered silicate (B1173343) materials that can be functionalized for various applications, including as carriers for fluorescent dyes. The surface of nanoclays can be modified to introduce reactive groups that can be used for the covalent attachment of molecules like this compound.

The functionalization of nanoclays often involves the use of silane (B1218182) coupling agents. For example, the surface of nanoclay platelets can be treated with an aminosilane to introduce primary amine groups. These amine groups can then be reacted with an NHS-ester derivative of a fluorescent dye. While direct studies on the functionalization of nanoclays with this compound are not prevalent, the general methodology for attaching amine-reactive dyes is well-established. This would involve converting the Cy5 amine to an NHS-ester or another amine-reactive species, or modifying the nanoclay to present a group that reacts with the amine of Cy5.

Functionalized fluorescent nanoclays can be used as probes in bioimaging and sensing applications. The nanoclay can act as a scaffold to increase the local concentration of the dye and potentially enhance its photostability.

Microfluidic Device Integration for High-Throughput Research

The integration of fluorescent probes like this compound into microfluidic devices has significantly advanced high-throughput research. researchgate.net Microfluidic systems, which involve the manipulation of small fluid volumes in channels with dimensions of tens to hundreds of micrometers, offer advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for automation and parallelization. nih.gov The use of bright and photostable fluorophores is critical for detection in these miniaturized systems. Cyanine5 (Cy5), the core fluorophore of this compound, is well-suited for such applications due to its intense fluorescence in the far-red region of the spectrum, which minimizes autofluorescence from biological samples and device materials. vectorlabs.com This integration enables the development of sensitive "lab-on-a-chip" platforms for a wide range of biological and chemical analyses. researchgate.net

Microchannel-Based Assay Development

Microchannel-based assays leverage the precise fluid control in microfluidic devices to perform complex analytical procedures. In this context, fluorescent molecules like Cy5 derivatives are indispensable for generating detectable signals. For instance, immunoassays can be miniaturized on a chip where microchannels are coated with capture antibodies. When a sample containing the target antigen is introduced, the antigen binds to the antibodies. Subsequently, a detection antibody labeled with a Cy5 dye is flowed through, binding to the captured antigen and generating a fluorescent signal proportional to the antigen concentration.

The development of such assays involves optimizing channel geometry, flow rates, and surface chemistry to maximize reaction efficiency and signal-to-noise ratio. The detection is often performed using integrated microscopy systems. For example, platforms have been developed that merge a microfluidic chip with lensless imaging technology, such as a charge-coupled device (CCD), to detect and count cells captured within the microchannels. scispace.com In these systems, specific filter cubes, such as a Cy5 filter (650nm/670nm), are used to isolate the emission wavelength of the target fluorophore, allowing for quantitative analysis of labeled cells or molecules. scispace.com The fabrication of these devices often utilizes materials like polydimethylsiloxane (B3030410) (PDMS), which is optically transparent and allows for straightforward integration with fluorescence detection setups. researchgate.netrsc.org

Binding Kinetics Studies in Microfluidic Environments

Microfluidic platforms provide an ideal environment for studying molecular binding kinetics due to their rapid fluid exchange capabilities and the small diffusion distances involved. researchgate.net This allows for precise control over the concentration of reactants over time, which is essential for measuring association (k_on) and dissociation (k_off) rate constants. Fluorescently labeling one of the binding partners with a dye such as Cy5 enables real-time monitoring of the binding process.

In a typical microfluidic binding kinetics assay, one molecule (e.g., an antibody) is immobilized on the surface of a microchannel or on a bead captured within the device. researchgate.net A solution containing its binding partner (e.g., an antigen) labeled with a Cy5 derivative is then flowed through the channel. The increase in fluorescence intensity on the surface is monitored over time as the labeled molecule binds to its immobilized partner, allowing for the calculation of the association rate. To measure the dissociation rate, the fluorescently labeled solution is replaced by a buffer, and the decrease in fluorescence is tracked as the complex dissociates. researchgate.net This approach significantly reduces the amount of sample required compared to traditional methods like surface plasmon resonance (SPR) and can be adapted for high-throughput screening and single-cell analysis. researchgate.net However, a critical consideration in devices made from materials like PDMS is the potential for hydrophobic dyes to bind to the channel surfaces, which can alter the effective concentration and impact the accuracy of kinetic measurements. rsc.orgnih.gov

Flow Cytometry and Cell Sorting Methodologies in Research

Cyanine5 and its derivatives are extensively utilized in flow cytometry and fluorescence-activated cell sorting (FACS). nih.gov Flow cytometry is a powerful technique that allows for the rapid, multi-parameter analysis of single cells or particles in a fluid stream. nih.gov As cells pass through one or more laser beams, their light scattering and fluorescent properties are measured. Cy5 is a popular choice as a fluorophore in this field because its excitation maximum (around 646-650 nm) aligns well with the commonly available 633 nm or 647 nm red lasers, and its emission in the far-red spectrum helps to reduce spectral overlap with other commonly used fluorophores. vectorlabs.comscispace.com

In immunophenotyping, the most common application of flow cytometry, antibodies conjugated to fluorophores like Cy5 are used to identify and quantify specific cell populations based on their surface or intracellular antigens. nih.gov The brightness of Cy5 makes it suitable for detecting both abundant and low-expression markers. expertcytometry.com

Furthermore, amine-reactive dyes are crucial reagents in flow cytometry for assessing cell viability. nih.govfredhutch.org These dyes, which can include derivatives of various fluorophores, crosslink to primary amines on proteins. In live cells with intact membranes, they primarily label surface proteins, resulting in dim fluorescence. In dead or dying cells with compromised membranes, the dye enters the cell and reacts with the much more abundant intracellular proteins, resulting in a significantly brighter fluorescent signal. nih.gov This allows researchers to exclude dead cells from their analysis, which is critical as dead cells can non-specifically bind antibodies and lead to false-positive results. bioradiations.com

Fluorescence-activated cell sorting is an extension of flow cytometry that enables the physical isolation of specific cell populations for further downstream applications, such as cell culture, DNA/RNA analysis, or proteomics. musc.edubioscience.co.uk Based on the fluorescent signals from labels like Cy5 and viability dyes, the instrument applies an electrical charge to droplets containing the cells of interest, which are then deflected into a collection tube. musc.edu The purity of the sorted population is a critical parameter, and using bright, specific fluorophores like Cy5 is essential for the accurate resolution and separation of the target cells from a heterogeneous sample. expertcytometry.commusc.edu In some studies, custom Cy5 derivatives have been synthesized to label specific cell surface receptors for analysis by FACS. nih.gov

Data Tables

Table 1: Spectral Properties of Cyanine5 This table is interactive. You can sort the data by clicking on the column headers.

Property Value Source
Excitation Maximum (nm) 646 lumiprobe.com
Emission Maximum (nm) 662 lumiprobe.com
Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) 250,000 lumiprobe.com
Fluorescence Quantum Yield 0.2 lumiprobe.com

Table 2: Applications of this compound in Advanced Research Systems This table is interactive. You can sort the data by clicking on the column headers.

Methodology Specific Application Role of Cyanine5/Amine Group Key Advantages Source
Microfluidic Assays Fluorescence-based detection in microchannels Cy5 acts as the fluorescent reporter for quantitative measurement. High sensitivity; Low background autofluorescence. vectorlabs.comscispace.com
Binding Kinetics Real-time monitoring of molecular interactions Cy5 provides the signal to track association and dissociation. Enables kinetic studies with low sample volumes. researchgate.net
Flow Cytometry Immunophenotyping and cell analysis Cy5 is conjugated to antibodies to label specific cell markers. The amine group can be used for viability staining. Bright signal for clear population distinction; Excitation by common red lasers. vectorlabs.comnih.gov

Computational and Theoretical Modeling of Cyanine5 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to understanding the electronic properties of Cyanine5 amine. mdpi.comnih.govresearchgate.net These methods are used to compute the geometries of the dye in its ground and excited states, as well as to predict its optical spectra. researchgate.net

Researchers have successfully used TD-DFT to calculate the vibrationally-resolved absorption spectrum of the Cy5 monomer, achieving results within 0.007 eV of experimental values. mdpi.com A crucial aspect of these calculations is the choice of the exchange-correlation functional; studies often employ functionals like M06-2X and CAM-B3LYP for their reliability with cyanine (B1664457) dyes. mdpi.comacs.org The calculations typically model the dye in a polarizable continuum model (PCM) to account for the influence of solvents like water on its spectral properties. researchgate.net

The electronic structure is characterized by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The S₁ → S₀ transition, which corresponds to fluorescence emission, is primarily a HOMO-LUMO transition. rsc.org For a pristine Cy5 dye, the calculated transition dipole moment (TDM), which is related to the brightness of the dye, is approximately 15.35 Debye (D). mdpi.com This large TDM is a key feature of cyanine dyes, contributing to their intense absorption bands. acs.org Quantum chemical calculations can elucidate how modifications, such as the introduction of an amine group, alter the HOMO and LUMO energy levels and, consequently, the absorption and emission wavelengths. rsc.orgresearchgate.net

Molecular Dynamics Simulations of Dye-Molecule Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic interactions between this compound and its surrounding environment, particularly biomolecules like DNA and lipid membranes. nih.govnih.gov These simulations provide a detailed picture of how the dye orients itself and the nature of the forces governing these interactions, which are often a combination of electrostatic and hydrophobic forces. nih.gov

When Cy5 is attached to DNA, MD simulations reveal how the dye interacts with the DNA structure. nih.gov For instance, simulations of Cy5 dimers attached to DNA Holliday junctions have been used to understand dye orientations and the resulting excitonic properties, which are highly dependent on the distance and orientation between the dye molecules. nih.gov These simulations often use previously calculated parameters from quantum methods, such as the transition dipole moment, to analyze properties like the excitonic coupling strength (J). nih.gov

In the context of cell membranes, all-atom MD simulations show that Cy5 can spontaneously partition into lipid bilayers. nih.gov This process is typically two-stepped: an initial fast association driven by electrostatic interactions between the dye and the lipid headgroups, followed by a slower insertion of the dye's hydrophobic parts into the bilayer core. nih.gov These interactions can have a significant, position-dependent effect on the structure and natural dynamics of membrane proteins to which the dye is attached. nih.gov The insights from MD simulations are crucial for interpreting experimental data from techniques like Förster Resonance Energy Transfer (FRET), where the dye's orientation and interaction with its host biomolecule can influence the results. cambridge.org

Theoretical Studies on Photophysical Processes

The photophysical behavior of this compound is governed by a series of competing processes that occur after the molecule absorbs light. Theoretical studies aim to model these processes to understand the factors that determine fluorescence efficiency and photostability. cambridge.org Upon excitation to the singlet excited state (S₁), the molecule can relax through several pathways:

Fluorescence: Radiative decay back to the ground state (S₀) by emitting a photon. Cy5 has a relatively high fluorescence quantum yield of about 0.3. acs.org

Internal Conversion: A non-radiative decay pathway back to the ground state.

Photoisomerization: Rotation around a carbon-carbon double bond in the polymethine chain, leading to a non-fluorescent cis isomer. This is a major non-radiative decay channel for many cyanine dyes. cambridge.orgresearchgate.net

Intersystem Crossing: Transition to a triplet state, which can lead to photobleaching, especially in the presence of oxygen. cambridge.org

The relative efficiency of these competing pathways is influenced by factors such as the solvent viscosity, temperature, and the molecular structure of the dye itself. cambridge.org

Modeling the excited-state dynamics of this compound involves tracing the pathways the molecule follows after absorbing a photon. The photoisomerization process, for example, can be modeled as the motion of a nuclear wavepacket on a potential energy surface (PES). researchgate.net For many cyanine dyes, the excited state PES is considered to be a barrierless, sloped surface that guides the molecule towards a twisted geometry, from which it can non-radiatively decay to the ground state. researchgate.net

Time-resolved fluorescence techniques, coupled with theoretical models, can disentangle the different relaxation channels. researchgate.net Femtosecond transient absorption (TA) spectroscopy, combined with global target analysis, has been used to examine the excited-state dynamics of Cy5 aggregates templated on DNA. acs.org These studies revealed that aggregation leads to a dramatic reduction in the excited-state lifetime compared to the monomer (which has a lifetime of about 1.5 ns), indicating the opening of accelerated non-radiative decay pathways. acs.org The physical origin of this accelerated decay is a key area of investigation. acs.org Theoretical models also help interpret how the formation of aggregates (like H- or J-aggregates) alters the absorption spectra and excited-state dynamics due to excitonic coupling between the dye molecules. mdpi.com

The introduction of substituents, such as an amino group, onto the cyanine scaffold has a profound impact on its electronic and photophysical properties. Theoretical calculations are essential for systematically studying these effects. mdpi.comresearchgate.net

A systematic analysis using DFT and TD-DFT on aminocyanine dyes showed that the position of the amino group along the polymethine chain is critical. rsc.org When the amino group is in an odd-numbered position, it acts as an electron-donating group in the excited state, which can lead to a larger Stokes shift. rsc.org Conversely, when placed in an even-numbered position, it can act as an electron acceptor in the excited state. rsc.org This alters the HOMO and LUMO energy levels differently, affecting the absorption and emission wavelengths. rsc.org For example, in one study, placing an amino group at the C3 position of a Cy5 analogue destabilized the HOMO energy level more than it affected the LUMO level upon excitation. rsc.org

Studies have also explored the effect of various electron-donating (D) and electron-withdrawing (W) substituents on Cy5. mdpi.comnih.govresearchgate.net These calculations show that while the transition dipole moment is relatively unaffected by many substituents, the static dipole moment difference (Δd) between the ground and excited states can be significantly enhanced, particularly by pairs of donating and withdrawing groups (D-W pairs). mdpi.com An increased Δd can lead to stronger exciton-exciton interactions in dye aggregates. mdpi.com Substituents also alter the dye's solubility, with electron-withdrawing pairs (W-W pairs) generally increasing hydrophilicity. mdpi.comresearchgate.net

Table 1: Calculated Dipole Moments and Solvation Energies for Substituted Cy5 Dyes Data sourced from DFT/TD-DFT calculations using the M06-2X functional. mdpi.com

Substituent PairTypeStatic Dipole Moment Difference (Δd) in DGibbs Free Energy of Solvation (ΔG_solv) in kcal/mol
Pristine (H-H)-0.88-16.89
OH-OHD-D0.28-27.84
OCH₃-OCH₃D-D0.05-23.23
F-FW-W1.54-21.43
CN-CNW-W2.50-28.98
OH-FD-W1.33-26.98
OCH₃-CND-W2.82-26.69

D-D: Donating-Donating, W-W: Withdrawing-Withdrawing, D-W: Donating-Withdrawing

Predictive Modeling for New Fluorophore Design

The insights gained from computational and theoretical modeling are invaluable for the predictive design of new fluorophores with tailored properties. mdpi.comacs.org By understanding the structure-property relationships, chemists can rationally engineer cyanine dyes for specific applications, such as in vivo imaging or as sensors. acs.orgmdpi.com

For example, theoretical calculations guide the selection and placement of substituents to tune absorption and emission wavelengths, modulate Stokes shifts, and improve photostability. mdpi.comrsc.org If a larger Stokes shift is desired, modeling can identify substituent patterns, like placing an amino group in an odd position, that promote this property. rsc.org Predictive modeling also helps in designing dyes with improved physicochemical properties, such as water solubility and reduced non-specific binding, which are critical for biological applications. mdpi.com Calculations of solvation energy can predict how different functional groups will affect the dye's hydrophilicity. mdpi.com

Furthermore, by modeling the excited-state dynamics, researchers can design modifications to suppress undesirable non-radiative decay pathways like photoisomerization, for instance by adding structural rigidity to the polymethine chain. researchgate.net This predictive capability accelerates the development of next-generation fluorescent probes, moving beyond trial-and-error synthesis to a more targeted, design-oriented approach. acs.orguniversiteitleiden.nl

Emerging Research Frontiers and Future Directions

Advancements in Smart Probe Design for Complex Biological Systems

The intrinsic properties of Cyanine5 amine make it a foundational component in the design of "smart" or activatable fluorescent probes. These probes are engineered to change their fluorescent output in response to specific biological events, offering a significant advantage over "always-on" dyes by improving the signal-to-noise ratio.

A key area of advancement is in the development of probes for imaging enzymatic activity in living organisms. For instance, smart probes have been designed using a Förster Resonance Energy Transfer (FRET) mechanism. In one such design, a Cy5.5 dye (an analogue of Cy5) and a quencher molecule are attached to a peptide substrate that is specifically recognized and cleaved by an enzyme of interest, such as a matrix metalloproteinase (MMP). nih.govnih.gov In its intact state, the probe's fluorescence is quenched. Upon enzymatic cleavage of the peptide linker, the dye and quencher are separated, leading to a "turn-on" fluorescent signal that precisely indicates the location and level of enzyme activity. nih.gov This strategy has been successfully used to image MMP-13 activity in an osteoarthritis model. nih.gov

Furthermore, the development of cyanine-based probes now includes unique "Turn-ON" mechanisms based on distinctive changes in the dye's π-electron system. researchgate.net This approach allows for the creation of highly sensitive probes for various analytes, including reactive oxygen species like hydrogen peroxide, which can be imaged noninvasively in living mice. researchgate.net Researchers are also creating dual-modality probes by combining Cy5-labeled components with other imaging agents, such as those for Positron Emission Tomography (PET), enabling multi-faceted analysis of biological systems. nih.gov These advanced designs, which often rely on the stable and predictable properties of the cyanine (B1664457) core structure, are critical for visualizing complex disease processes like cancer and inflammation in real-time. nih.gov

Integration with Artificial Intelligence and Machine Learning for Data Analysis

The complex datasets generated by this compound-based probes are increasingly being analyzed with the aid of artificial intelligence (AI) and machine learning (ML). While direct ML models for Cy5 amine itself are emerging, the broader application of these computational tools to amine chemistry and fluorescence data provides a clear roadmap for future integration. coe.edufrontiersin.org

Machine learning models are being developed to predict the properties and behaviors of chemical compounds, including amines, based on their structural characteristics. coe.edu In the context of drug delivery and nanoparticle design, ML algorithms can analyze how different amine chemistries on a particle's surface affect biological interactions, mRNA binding, and delivery efficiency to specific organs like the lungs. acs.orgchemrxiv.org By training models on large datasets from high-throughput experiments, researchers can identify the key chemical features that determine biological outcomes. acs.org

This data-driven approach is directly applicable to research using this compound. For example, when Cy5 amine is used to label a library of nanoparticles or potential drug candidates, the resulting fluorescence intensity data from cellular uptake or binding assays can be used as a primary input for ML models. These models can then correlate the chemical structures of the labeled molecules with their biological activity, helping to rapidly identify the most promising candidates. acs.orgchemrxiv.org By integrating advanced data science, ML can decipher the complex relationships between amine-dependent chemical properties and in vivo performance, accelerating the rational design of next-generation therapeutics and diagnostics. acs.orgchemrxiv.org

High-Throughput Screening Platform Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery, and this compound is a key enabling tool for many HTS platforms. Its intense fluorescence and reactive amine handle allow for the robust labeling of vast chemical libraries, which can then be rapidly screened for binding or functional activity against a biological target. lumiprobe.comantibodies.com

One innovative HTS platform utilizes fiber-optic array scanning technology (FAST) to screen libraries of millions of compounds synthesized on microscopic beads. acs.orgnih.gov In this system, a target protein is labeled with a different fluorophore, and the library beads, each carrying a unique compound labeled via a Cy5 derivative, are screened for co-localization of fluorescence, indicating a binding event. This method allows for screening at rates of millions of compounds per minute. acs.org

Another HTS application involves a competitive binding assay designed to discover small molecules that target complex RNA structures. biorxiv.org In this assay, an RNA molecule is labeled with Cy5 (Cy5-PK), and a quencher-labeled antisense oligonucleotide is used as a competitor. biorxiv.org If a small molecule from a screening library binds to the Cy5-labeled RNA, it prevents the quencher from binding and quenching the signal. This results in a sustained fluorescent signal, identifying a "hit". biorxiv.org This approach has been successfully used to screen large libraries for new ligands targeting bacterial riboswitches. biorxiv.org Similarly, Cy5-cored dendrimers have been used in fluorescence-based high-throughput screens to identify nanoparticles capable of efficiently delivering therapeutic antibodies into solid tumors. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.